5-(1-Methyl-1H-pyrazol-4-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(1-Methyl-1H-pyrazol-4-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a pyrazole ring fused with a triazole ring, and a thiol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and triazole precursors. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with an appropriate triazole derivative under acidic conditions. The resulting intermediate is then reacted with tetrahydrofuran-2-ylmethyl chloride to introduce the tetrahydrofuran moiety.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Purification steps may include recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or thiols.
Substitution: Formation of various substituted pyrazoles or triazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic systems. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential biological activities, including antileishmanial and antimalarial properties. It can be used in the development of new drugs targeting parasitic infections.
Medicine: Due to its biological activities, it is being explored for its therapeutic potential in treating diseases such as leishmaniasis and malaria.
Industry: The compound can be used in the manufacture of materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors involved in the pathogenesis of diseases. The exact mechanism may involve inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their antimicrobial properties.
Thiol-containing compounds: These compounds have a thiol group and are involved in various biological processes.
Uniqueness: 5-(1-Methyl-1H-pyrazol-4-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of pyrazole, triazole, and thiol functionalities, which contribute to its diverse chemical reactivity and biological activities.
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-15-6-8(5-12-15)10-13-14-11(18)16(10)7-9-3-2-4-17-9/h5-6,9H,2-4,7H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLKEJZIKPLWCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NNC(=S)N2CC3CCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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